molecular formula C10H7ClO2 B15069806 6-Chloro-3-methyl-1H-2-benzopyran-1-one CAS No. 61436-71-3

6-Chloro-3-methyl-1H-2-benzopyran-1-one

Cat. No.: B15069806
CAS No.: 61436-71-3
M. Wt: 194.61 g/mol
InChI Key: ICDGLSSMLXKXIL-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-1H-isochromen-1-one is a chemical compound belonging to the isocoumarin family. Isocoumarins are a class of lactones that are structurally related to coumarins but differ in the position of the lactone ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the isochromen-1-one core structure. It is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-1H-isochromen-1-one can be achieved through several synthetic routes. One common method involves the cyclization of ortho-alkynylbenzaldehydes in the presence of a suitable catalyst. For example, a silver-catalyzed aerobic oxidation followed by 6-endo heterocyclization can be employed to obtain the desired isochromen-1-one derivative . Another approach involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides, which provides highly functionalized 3-isochromanones under mild reaction conditions .

Industrial Production Methods

Industrial production methods for 6-chloro-3-methyl-1H-isochromen-1-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-1H-isochromen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to a hydroxyl group or other reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various substituted isochromen-1-one derivatives.

Scientific Research Applications

6-chloro-3-methyl-1H-isochromen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-1H-isochromen-1-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-methyl-1H-isochromen-1-one is unique due to the presence of a chlorine atom at the 6th position, which can influence its reactivity and biological activity. The specific substitution pattern on the isochromen-1-one core structure can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

61436-71-3

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

6-chloro-3-methylisochromen-1-one

InChI

InChI=1S/C10H7ClO2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3

InChI Key

ICDGLSSMLXKXIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)C(=O)O1

Origin of Product

United States

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